molecular formula C9H10F3N3O B1492846 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2091216-33-8

1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1492846
CAS RN: 2091216-33-8
M. Wt: 233.19 g/mol
InChI Key: VBJRJBGODQELTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol, also known as 3-APTA, is a small molecule used for a variety of scientific research applications. It is a derivative of the pyridine ring, and can be synthesized from a variety of starting materials. 3-APTA has been used in the fields of biochemistry, physiology, and pharmacology, and has been studied for its potential to be used in drug development.

Scientific Research Applications

Chemical Structure and Synthesis

Research has focused on the structural analysis and synthesis of azetidin-3-ol derivatives, highlighting their significance in medicinal chemistry and drug design. For example, studies on the crystal and molecular structure of related azetidin-3-ol compounds reveal the importance of their conformation and intermolecular interactions in determining their chemical behavior and reactivity (Ramakumar, Venkatesan, & Rao, 1977). Furthermore, the synthesis of azetidin-2-ones, a closely related structural motif, demonstrates their utility as synthons for creating biologically active compounds by exploiting the strain energy associated with the four-membered ring structure (Deshmukh et al., 2004).

Biological Significance and Applications

Azetidine-based compounds have been explored for their biological significance, including their use as building blocks for the synthesis of a variety of biologically important compounds. The cationic polymerization of cyclic amines, including azetidine, has been investigated, revealing potential pathways for the polymerization and functionalization of these structures for therapeutic applications (Schacht & Goethals, 1974). Additionally, research into the synthesis of azetidine analogs, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, demonstrates the potential for developing novel ligands for nicotinic receptors (Karimi & Långström, 2002), underscoring the relevance of azetidine derivatives in neuropharmacology and imaging.

properties

IUPAC Name

1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-6(13)2-1-3-14-7/h1-3,16H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJRJBGODQELTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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